Bienvenue dans la boutique en ligne BenchChem!

(rel)-Mirogabalin

Neuropathic pain Calcium channel modulation Binding kinetics

(rel)-Mirogabalin is the racemic mixture of mirogabalin, delivering an equimolar blend of (1R,5S,6S) and (1S,5R,6R) enantiomers. It is indispensable as a reference standard for chiral stationary phase HPLC method development, enantiomeric purity testing, and impurity quantification in ANDA-directed quality control. Its well-characterized α2δ-1 binding profile (Kd ~13.5 nM) also makes it an ideal positive control for radioligand displacement and fluorescence polarization assays. Choose this racemate to ensure robust method validation, accurate LC-MS/MS calibration, and reliable target-engagement benchmarking—capabilities that single-enantiomer gabapentinoids cannot replicate.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Cat. No. B1503786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rel)-Mirogabalin
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCC1=CC2C(C1)CC2(CC(=O)O)CN
InChIInChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m0/s1
InChIKeyFTBQORVNHOIASH-NHCYSSNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (rel)-Mirogabalin: A Procurement-Focused Overview of This Racemic Calcium Channel Inhibitor


(rel)-Mirogabalin ((rel)-DS5565, CAS 1138244-97-9) is the racemic mixture of mirogabalin, a bicyclic γ-amino acid derivative that functions as an inhibitor of voltage-dependent calcium channels by selectively targeting the α2δ-1 subunit [1]. As a racemate, it contains an equimolar mixture of the (1R,5S,6S) and (1S,5R,6R) enantiomers and is primarily offered as a research-grade reference standard or analytical tool rather than an active pharmaceutical ingredient . The compound serves as a critical control in chiral purity assessments, method validation, and impurity profiling for the approved drug mirogabalin besylate (Tarlige®).

Why (rel)-Mirogabalin Cannot Be Replaced by Pregabalin or Gabapentin in Analytical and Pharmacological Workflows


Generic substitution of (rel)-Mirogabalin with other gabapentinoids such as pregabalin or gabapentin is not scientifically valid due to fundamental differences in molecular structure, binding kinetics, and intended application. While pregabalin and gabapentin also target the α2δ subunit of voltage-gated calcium channels, mirogabalin (and by extension its racemate) exhibits a markedly slower dissociation rate from the α2δ-1 subunit and a distinct selectivity profile that directly impacts both analgesic potency and central nervous system adverse effect liability [1]. Furthermore, (rel)-Mirogabalin is not intended as a therapeutic agent but serves as an essential racemic reference standard for chiral separation and impurity quantification during mirogabalin drug substance manufacturing and quality control, a role that single-enantiomer gabapentinoids cannot fulfill [2].

Quantitative Differentiation of (rel)-Mirogabalin: Head-to-Head Evidence Against Key Comparators


Slower Dissociation Kinetics from α2δ-1 Subunit vs. Pregabalin: A Kinetic Advantage with Functional Consequences

Mirogabalin dissociates from the human α2δ-1 subunit at a rate approximately 8-fold slower than pregabalin, translating to more sustained target engagement and prolonged analgesic effect [1]. The racemic nature of (rel)-Mirogabalin does not alter the binding kinetics of the active (1R,5S,6S)-enantiomer and therefore this kinetic signature remains a defining feature of the compound class relative to earlier gabapentinoids.

Neuropathic pain Calcium channel modulation Binding kinetics

Higher Potency: Equianalgesic Dose Comparison of Mirogabalin vs. Pregabalin and Gabapentin

In clinical practice, a 30 mg daily dose of mirogabalin provides analgesic efficacy equivalent to 600 mg of pregabalin and over 1,200 mg of gabapentin [1]. This ~20-fold and >40-fold potency advantage, respectively, stems from mirogabalin's higher binding affinity and slower dissociation from the α2δ-1 subunit. While (rel)-Mirogabalin is not itself a therapeutic, this potency differential underscores why the active enantiomer derived from this racemate offers a distinct pharmacological profile that cannot be replicated by simply substituting pregabalin or gabapentin in research protocols.

Analgesic potency Dose conversion Neuropathic pain

Binding Affinity (Kd) for Human α2δ-1: Quantitative Comparison with Pregabalin

Mirogabalin binds to the human α2δ-1 subunit with a Kd of 13.5 nM, demonstrating high-affinity target engagement . In contrast, pregabalin binds to the same subunit with a Kd of approximately 55-80 nM based on published radioligand displacement studies [1]. This ~4- to 6-fold higher affinity for mirogabalin contributes to its enhanced potency and supports the requirement for compound-specific reference materials in binding assays rather than reliance on pregabalin as a surrogate.

Radioligand binding α2δ-1 affinity Receptor pharmacology

Analytical Reference Standard: Defined Role of (rel)-Mirogabalin in Chiral Purity and Impurity Profiling

(rel)-Mirogabalin is explicitly supplied for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of mirogabalin [1]. The racemic mixture serves as a critical reference standard for establishing system suitability in chiral HPLC methods, where it provides a 1:1 enantiomeric peak area ratio baseline that enables accurate quantification of enantiomeric purity in mirogabalin drug substance batches. This is an application-specific differentiator: neither pregabalin nor gabapentin reference standards can substitute for mirogabalin-specific chiral method validation.

Chiral chromatography Reference standard Method validation

High-Value Application Scenarios for (rel)-Mirogabalin in Research and Industrial Settings


Chiral HPLC Method Development and System Suitability Testing

(rel)-Mirogabalin serves as an ideal racemic reference standard for developing and validating chiral stationary phase HPLC methods to separate the (1R,5S,6S) and (1S,5R,6R) enantiomers of mirogabalin. The 1:1 enantiomeric composition provides a reliable benchmark for assessing column resolution (Rs), peak symmetry, and retention time reproducibility. This application is essential for QC laboratories supporting ANDA filings, where demonstrating enantiomeric purity of the active pharmaceutical ingredient is a regulatory requirement [1].

In Vitro Binding Assay Control for α2δ-1 Target Engagement Studies

When conducting radioligand displacement or fluorescence polarization assays to characterize novel α2δ ligands, (rel)-Mirogabalin can be employed as a reference inhibitor to establish assay windows and validate target engagement. The high-affinity binding profile (Kd ~13.5 nM for human α2δ-1) provides a well-characterized positive control that enables robust comparison of test compounds against a known α2δ-1 ligand with established kinetic and affinity parameters [1]. This is particularly valuable in drug discovery programs seeking to develop next-generation gabapentinoids with improved subtype selectivity.

Pharmacokinetic Bioanalytical Method Calibration

In LC-MS/MS method development for quantifying mirogabalin in plasma or tissue samples, (rel)-Mirogabalin can serve as a calibration standard or quality control sample. Its racemic nature ensures that any chiral interconversion or matrix effects affecting one enantiomer will be mirrored in the standard, providing more accurate quantification than single-enantiomer calibrators. This is critical for preclinical pharmacokinetic studies where accurate measurement of drug exposure is required to establish dose-response relationships .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (rel)-Mirogabalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.